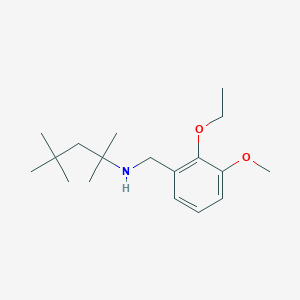![molecular formula C18H21N5O2 B504000 N-({3-METHOXY-2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B504000.png)
N-({3-METHOXY-2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({3-METHOXY-2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound with a unique structure that includes a methoxy group, a methylbenzyl group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({3-METHOXY-2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The acyl group is then reduced to an alkane using a reducing agent like lithium aluminum hydride.
Nitration and Reduction: The benzene ring is nitrated using a mixture of concentrated nitric and sulfuric acids, followed by reduction of the nitro group to an amine using hydrogen gas and a palladium catalyst.
Substitution: The amine group is then substituted with a tetrazole ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-({3-METHOXY-2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using hydrogen gas and a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Hydroxyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-({3-METHOXY-2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-({3-METHOXY-2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets. The tetrazole ring can coordinate with metal ions, influencing various biochemical pathways. The methoxy and benzyl groups can interact with biological membranes, affecting cell signaling and function.
Comparison with Similar Compounds
Similar Compounds
- N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine
- 3-Methoxybenzyl bromide
- N-(4-methoxybenzyl)-N-(1-methyl-1H-tetrazol-5-yl)amine
Uniqueness
N-({3-METHOXY-2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tetrazole ring is particularly notable for its ability to coordinate with metal ions, making it valuable in various applications.
Properties
Molecular Formula |
C18H21N5O2 |
|---|---|
Molecular Weight |
339.4g/mol |
IUPAC Name |
N-[[3-methoxy-2-[(4-methylphenyl)methoxy]phenyl]methyl]-1-methyltetrazol-5-amine |
InChI |
InChI=1S/C18H21N5O2/c1-13-7-9-14(10-8-13)12-25-17-15(5-4-6-16(17)24-3)11-19-18-20-21-22-23(18)2/h4-10H,11-12H2,1-3H3,(H,19,20,22) |
InChI Key |
TYGBYKGHWWEOHV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)COC2=C(C=CC=C2OC)CNC3=NN=NN3C |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=CC=C2OC)CNC3=NN=NN3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-amino-N-{2-[(4-isopropylbenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B503920.png)
SULFANYL]PROPYL})AMINE](/img/structure/B503921.png)
![[3-Bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanol](/img/structure/B503922.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B503924.png)
![N-ethyl-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B503925.png)
![N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B503927.png)
![N-({2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B503929.png)
![1-(furan-2-yl)-N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}methanamine](/img/structure/B503930.png)
![N-({2-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B503931.png)
![N-[[5-(4-bromophenyl)furan-2-yl]methyl]-1-methyltetrazol-5-amine](/img/structure/B503933.png)
![N-(1-allyl-1H-tetraazol-5-yl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine](/img/structure/B503935.png)
![N-tert-butyl-2-{2-methoxy-6-[(prop-2-en-1-ylamino)methyl]phenoxy}acetamide](/img/structure/B503936.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}tryptophan](/img/structure/B503940.png)
